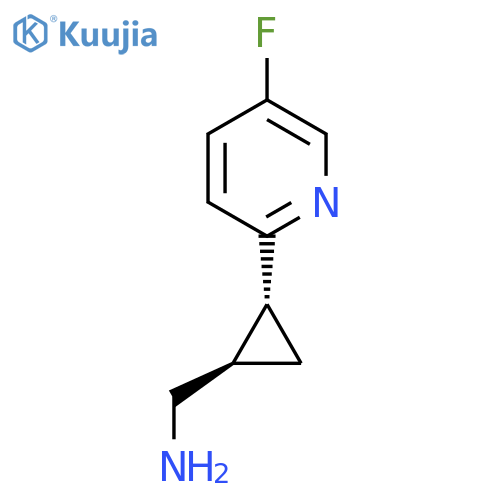

Cas no 2227772-63-4 (rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine)

rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine

- 2227772-63-4

- rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine

- EN300-1815452

-

- インチ: 1S/C9H11FN2/c10-7-1-2-9(12-5-7)8-3-6(8)4-11/h1-2,5-6,8H,3-4,11H2/t6-,8+/m0/s1

- InChIKey: ATWSIMCOSFEDMU-POYBYMJQSA-N

- ほほえんだ: FC1=CN=C(C=C1)[C@@H]1C[C@H]1CN

計算された属性

- せいみつぶんしりょう: 166.09062652g/mol

- どういたいしつりょう: 166.09062652g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 38.9Ų

rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815452-2.5g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 2.5g |

$3136.0 | 2023-09-19 | ||

| Enamine | EN300-1815452-0.05g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 0.05g |

$1344.0 | 2023-09-19 | ||

| Enamine | EN300-1815452-10.0g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 10g |

$6882.0 | 2023-06-01 | ||

| Enamine | EN300-1815452-5.0g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 5g |

$4641.0 | 2023-06-01 | ||

| Enamine | EN300-1815452-5g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 5g |

$4641.0 | 2023-09-19 | ||

| Enamine | EN300-1815452-0.5g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 0.5g |

$1536.0 | 2023-09-19 | ||

| Enamine | EN300-1815452-10g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 10g |

$6882.0 | 2023-09-19 | ||

| Enamine | EN300-1815452-1g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 1g |

$1599.0 | 2023-09-19 | ||

| Enamine | EN300-1815452-0.25g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 0.25g |

$1472.0 | 2023-09-19 | ||

| Enamine | EN300-1815452-1.0g |

rac-[(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropyl]methanamine |

2227772-63-4 | 1g |

$1599.0 | 2023-06-01 |

rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine 関連文献

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamineに関する追加情報

Comprehensive Overview of rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine (CAS No. 2227772-63-4)

The compound rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine (CAS No. 2227772-63-4) is a chiral cyclopropyl derivative featuring a 5-fluoropyridin-2-yl substituent. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of both a cyclopropylmethanamine backbone and a fluorinated pyridine ring contributes to its distinctive physicochemical properties, making it a subject of interest for drug discovery programs targeting central nervous system (CNS) disorders and inflammatory conditions.

Recent scientific literature highlights the growing importance of fluorinated pyridine derivatives in medicinal chemistry, with particular emphasis on their improved metabolic stability and membrane permeability compared to non-fluorinated analogs. The rac-(1R,2R) configuration of this compound introduces interesting stereochemical considerations, as the different enantiomers may exhibit varying biological activities. Researchers are particularly interested in how the spatial arrangement of the cyclopropyl moiety influences receptor binding affinity, a topic frequently searched in academic databases and AI-powered research tools.

The synthesis of 2227772-63-4 typically involves multi-step organic transformations, with key steps including the formation of the cyclopropane ring and subsequent introduction of the 5-fluoropyridin-2-yl group. Advanced purification techniques such as chiral chromatography are often employed to separate the enantiomers, addressing a common challenge in asymmetric synthesis that many organic chemists search for solutions to. The compound's molecular weight of 180.20 g/mol and calculated LogP of 1.12 suggest favorable drug-like properties, aligning with current industry preferences for small molecule candidates.

In the context of current research trends, this compound's structural features intersect with several hot topics in chemical biology. The incorporation of both fluorine atoms and rigid cyclopropane rings represents a strategic approach to modulate compound properties, a technique increasingly discussed in computational chemistry forums and AI-driven molecular design platforms. Its potential as a building block for kinase inhibitors or GPCR modulators makes it relevant to ongoing investigations into targeted therapies, a subject generating numerous search queries in scientific literature databases.

Analytical characterization of rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine typically employs techniques such as NMR spectroscopy (particularly 19F NMR for the fluorine moiety), mass spectrometry, and X-ray crystallography for absolute configuration determination. These analytical methods, frequently searched by quality control professionals and process chemists, are crucial for establishing the compound's identity and purity. The fluorine atom's strong NMR signal and distinctive coupling patterns serve as valuable diagnostic features, while the cyclopropane ring's characteristic proton chemical shifts provide additional structural confirmation.

From a drug development perspective, the methanamine functionality present in this compound offers opportunities for further derivatization through amide formation, reductive amination, or other nitrogen-centered reactions. This versatility makes it attractive for combinatorial chemistry approaches and structure-activity relationship (SAR) studies, topics that consistently rank high in search analytics for medicinal chemistry resources. The compound's potential to serve as a precursor for bioisosteric replacements in lead optimization campaigns further enhances its utility in modern drug discovery workflows.

Environmental and safety considerations for CAS 2227772-63-4 follow standard laboratory protocols for handling amine-containing compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and eye protection is recommended during manipulation. These safety aspects generate regular search traffic from laboratory professionals seeking updated handling guidelines for research chemicals, particularly those containing both basic nitrogen and fluorine substituents.

The commercial availability of rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine from specialty chemical suppliers has facilitated its adoption in various research programs. Current market trends show growing demand for such structurally complex intermediates, especially those incorporating both fluorine and cyclopropyl motifs. This aligns with broader pharmaceutical industry shifts toward more three-dimensional, sp3-rich molecular architectures, a transformation frequently discussed in recent cheminformatics publications and AI-based molecular property prediction tools.

Future research directions for this compound may explore its potential in fragment-based drug discovery or as a scaffold for developing covalent inhibitors. The electron-withdrawing effect of the 5-fluoropyridin-2-yl group could be leveraged to modulate the reactivity of adjacent functional groups, a strategy that has gained attention in recent years as evidenced by search patterns in chemical patent databases. Additionally, the compound's possible applications in materials science, particularly in the development of fluorinated liquid crystals or organic electronic materials, represent an underexplored area that may attract future investigation.

In summary, rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine (CAS No. 2227772-63-4) embodies several desirable features of contemporary medicinal chemistry: fluorination for improved properties, stereochemical complexity for selective interactions, and a compact yet functionalized structure suitable for further elaboration. Its ongoing study contributes to important conversations in molecular design and drug discovery, addressing many frequently searched questions about fluorinated building blocks and three-dimensional pharmacophores in modern pharmaceutical research.

2227772-63-4 (rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine) 関連製品

- 1256346-38-9(Pyrazole-4-boronic Acid Hydrochloride)

- 2715120-05-9(2-amino-6-fluorospiro3.3heptane-2-carboxylic acid)

- 2229184-23-8(tert-butyl N-1-(2,2-difluoroacetyl)cyclopentylcarbamate)

- 2138055-80-6(3-(3-Aminopyrrolidin-1-yl)-4-methylcyclohexan-1-one)

- 1539194-19-8(1-(pyridin-4-yl)methyl-1H-1,2,3-triazol-4-amine)

- 1203683-86-6(Methyl 3-(azetidin-3-yl)benzoate hydrochloride)

- 862807-14-5((2E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)

- 3179-08-6(4-(2-Nitrovinyl)phenol)

- 2580249-36-9(Ethyl 4-(3-fluoroazetidin-3-yl)benzoate)

- 2225152-47-4(2-(Tetrahydro-furan-3-yloxy)pyrimidine-5-boronic acid)